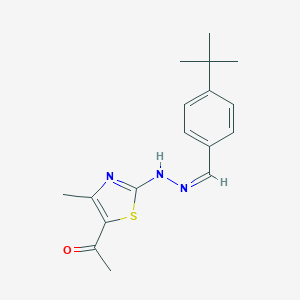
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone, also known as TBBT, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications in various fields. This compound is a hydrazone derivative of thiosemicarbazide, which is widely used in the synthesis of various organic compounds. TBBT has been extensively studied for its potential use in drug discovery, biochemistry, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has also been found to induce oxidative stress and disrupt mitochondrial function in cancer cells, leading to cell death.
Biochemical and physiological effects:
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone is also stable under normal laboratory conditions and can be easily synthesized. However, 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone. One potential area of research is the development of 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone-based drugs for the treatment of bacterial and fungal infections. Another area of research is the development of 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone-based drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone and its potential side effects.
Métodos De Síntesis
The synthesis of 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone can be achieved by reacting 4-tert-butylbenzaldehyde with thiosemicarbazide and acetylacetone in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of a Schiff base intermediate and subsequent hydrazone formation. The final product is obtained through recrystallization and purification steps.
Aplicaciones Científicas De Investigación
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has been studied for its potential use in drug discovery and medicinal chemistry. It has been found to exhibit significant antibacterial, antifungal, and antiviral activity. 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Nombre del producto |
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone |
|---|---|
Fórmula molecular |
C17H21N3OS |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
1-[2-[(2Z)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C17H21N3OS/c1-11-15(12(2)21)22-16(19-11)20-18-10-13-6-8-14(9-7-13)17(3,4)5/h6-10H,1-5H3,(H,19,20)/b18-10- |
Clave InChI |
ZRXFYPBABCRSCU-ZDLGFXPLSA-N |
SMILES isomérico |
CC1=C(SC(=N1)N/N=C\C2=CC=C(C=C2)C(C)(C)C)C(=O)C |
SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)C(C)(C)C)C(=O)C |
SMILES canónico |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)C(C)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile](/img/structure/B254478.png)

![Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate](/img/structure/B254481.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B254493.png)

![4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B254501.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B254502.png)
![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide](/img/structure/B254504.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B254509.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254511.png)

![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B254516.png)
![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B254519.png)